Vegfr-2-IN-41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

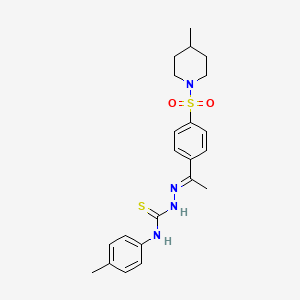

C22H28N4O2S2 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea |

InChI |

InChI=1S/C22H28N4O2S2/c1-16-4-8-20(9-5-16)23-22(29)25-24-18(3)19-6-10-21(11-7-19)30(27,28)26-14-12-17(2)13-15-26/h4-11,17H,12-15H2,1-3H3,(H2,23,25,29)/b24-18+ |

InChI Key |

ZSGRTVHOBQWGCM-HKOYGPOVSA-N |

Isomeric SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)C)/C |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Target Specificity and Selectivity of Axitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of Axitinib, a potent and selective second-generation inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). By elucidating its molecular interactions and cellular effects, this document serves as a comprehensive resource for professionals engaged in oncology research and drug development.

Introduction

Axitinib is a small molecule tyrosine kinase inhibitor (TKI) that plays a crucial role in anti-angiogenic therapy.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, heavily reliant on the VEGF signaling pathway.[2][3] Axitinib exerts its therapeutic effects by selectively targeting VEGFRs, thereby inhibiting the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4][5] This guide details the binding profile, selectivity, and the experimental methodologies used to characterize this potent inhibitor.

Core Target Profile and Potency

Axitinib is a potent inhibitor of VEGFR-1, -2, and -3 at sub-nanomolar concentrations.[2] Its high affinity for these receptors is significantly greater than for other tyrosine kinases, which underscores its selectivity.[1] The primary mechanism of action involves competitive binding to the ATP-binding site in the intracellular domain of VEGFRs, which stabilizes the inactive conformation of the kinase and blocks signal transduction.[1][5]

Quantitative Kinase Inhibition Profile

The inhibitory activity of Axitinib has been quantified against a panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values highlight its potent activity against VEGFRs compared to other receptor tyrosine kinases.

| Target Kinase | IC50 (nM) | Cellular/Assay Context |

| VEGFR-1 (Flt-1) | 0.1 | Porcine Aortic Endothelial Cells |

| VEGFR-2 (KDR/Flk-1) | 0.2 | Porcine Aortic Endothelial Cells |

| VEGFR-3 (Flt-4) | 0.1 - 0.3 | Porcine Aortic Endothelial Cells |

| PDGFRβ | 1.6 | Porcine Aortic Endothelial Cells |

| c-KIT | 1.7 | Porcine Aortic Endothelial Cells |

| PDGFRα | >1000 | In vitro kinase assay |

| FGFR | >1000 | In vitro kinase assay |

| EGFR | >1000 | In vitro kinase assay |

| Data compiled from multiple sources.[1][4] |

VEGFR-2 Signaling Pathway and Axitinib's Point of Intervention

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates multiple downstream signaling cascades crucial for angiogenesis. Axitinib intervenes at the initial step by preventing this autophosphorylation.

Caption: VEGFR-2 signaling pathway and the inhibitory action of Axitinib.

Experimental Protocols for Specificity and Selectivity Analysis

The characterization of Axitinib's target profile relies on a suite of robust in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (HTRF)

This assay quantifies the direct inhibitory effect of Axitinib on VEGFR-2 kinase activity. The Homogeneous Time-Resolved Fluorescence (HTRF) method is a common approach.[6]

Methodology:

-

Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide (e.g., poly-Glu,Tyr 4:1), ATP, and an anti-phosphotyrosine antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin-XL665 (acceptor).

-

Procedure: a. The VEGFR-2 enzyme, substrate peptide, and varying concentrations of Axitinib (or DMSO control) are incubated in a kinase reaction buffer in a 96-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the detection reagents (Europium-labeled antibody and Streptavidin-XL665) are added. e. After incubation, the plate is read on an HTRF-compatible reader. The ratio of emission at 665 nm (acceptor) to 620 nm (donor) is calculated.

-

Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of Axitinib concentration.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of Axitinib to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR-2 are cultured to sub-confluency.[4][7]

-

Procedure: a. Cells are serum-starved for several hours to reduce basal receptor phosphorylation. b. Cells are pre-incubated with various concentrations of Axitinib for 1-2 hours. c. Cells are then stimulated with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C. d. The stimulation is stopped by placing the plates on ice and washing with cold PBS. e. Cells are lysed with a buffer containing protease and phosphatase inhibitors.

-

Detection (ELISA-based): a. A 96-well plate is coated with a capture antibody specific for total VEGFR-2.[4] b. Cell lysates are added to the wells and incubated. c. After washing, a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-pY1175) conjugated to an enzyme (e.g., HRP) is added. d. A substrate is added, and the resulting signal is measured using a plate reader.

-

Detection (Western Blot): a. Cell lysates are resolved by SDS-PAGE and transferred to a membrane. b. The membrane is probed with primary antibodies against phospho-VEGFR-2 and total VEGFR-2, followed by HRP-conjugated secondary antibodies. c. Protein bands are visualized using chemiluminescence.[8]

-

Data Analysis: The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2. IC50 values are determined by plotting the inhibition of phosphorylation against Axitinib concentration.

Caption: Workflow for a cellular VEGFR-2 phosphorylation assay.

Cell Viability and Proliferation Assays

These assays assess the functional consequence of VEGFR-2 inhibition on endothelial cell viability.

Methodology:

-

Cell Seeding: HUVECs are seeded in 96-well plates in growth medium.

-

Treatment: Cells are treated with a range of Axitinib concentrations.

-

Incubation: Plates are incubated for an extended period (e.g., 72 hours) to allow for effects on proliferation.[4]

-

Viability Measurement: Cell viability is measured using a metabolic assay, such as MTS or CellTiter-Glo.[4][9]

-

MTS Assay: A tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan product, measured by absorbance.

-

-

Data Analysis: Dose-response curves are generated to calculate the IC50 value for growth inhibition.

Conclusion

Axitinib is a highly potent and selective inhibitor of VEGFRs, with IC50 values in the sub-nanomolar range for VEGFR-1, -2, and -3. Its selectivity is demonstrated by significantly lower potency against a broad range of other kinases. The robust methodologies detailed in this guide, including in vitro kinase assays and cell-based phosphorylation and viability assays, are fundamental to characterizing the specific and selective inhibitory profile of Axitinib and similar targeted therapies. This detailed understanding is critical for both preclinical research and the clinical application of anti-angiogenic agents in oncology.

References

- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inlyta.pfizerpro.com [inlyta.pfizerpro.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 6. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Vegfr-2-IN-41: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Vegfr-2-IN-41 in inducing apoptosis, providing a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction to this compound

This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation.[1][2][3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, promoting tumor growth and metastasis. By targeting VEGFR-2, inhibitors like this compound can disrupt these processes and induce apoptosis in cancer cells. This guide will delve into the molecular pathways through which this compound is understood to exert its pro-apoptotic effects.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant VEGFR-2 inhibitors. This data is essential for comparing the potency and efficacy of these compounds.

| Compound | Target | IC50 (µM) | Cell Line | Effect |

| This compound | VEGFR-2 | 0.0554 | - | Induces apoptosis, Antitumor activity [1][2][3] |

Apoptosis Induction Pathway of VEGFR-2 Inhibition

While specific mechanistic studies for this compound are not extensively published, its pro-apoptotic activity can be inferred from the well-established signaling pathways downstream of VEGFR-2. Inhibition of VEGFR-2 by a potent inhibitor like this compound is expected to disrupt the following key survival pathways:

-

PI3K/Akt Pathway: Vascular Endothelial Growth Factor (VEGF) binding to VEGFR-2 leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt, a serine/threonine kinase. Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by activating transcription factors that promote the expression of anti-apoptotic proteins like Bcl-2. Inhibition of VEGFR-2 by this compound is anticipated to block this signaling cascade, leading to decreased Akt phosphorylation, thereby promoting apoptosis.

-

MEK/ERK Pathway: The Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial downstream target of VEGFR-2. Activation of this pathway is associated with cell proliferation and survival. By inhibiting VEGFR-2, this compound likely suppresses the MEK/ERK pathway, contributing to its anti-proliferative and pro-apoptotic effects.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for determining cell fate. Pro-survival signals from VEGFR-2 typically upregulate anti-apoptotic proteins. Inhibition of VEGFR-2 is expected to shift this balance in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the caspase cascade, a family of cysteine proteases that execute the final stages of apoptosis. This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, -7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Signaling Pathway Diagram

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pro-apoptotic effects of compounds like this compound.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of single cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

-

Remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies twice with PBS.

-

Fix the colonies with 1 mL of methanol for 15 minutes.

-

Stain the colonies with 1 mL of crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the apoptosis pathway.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells and treat with this compound as described for other assays.

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow and Logic Diagrams

Experimental Workflow for Characterizing this compound

Logical Relationship of Apoptosis Markers

Conclusion

This compound is a potent inhibitor of VEGFR-2 that demonstrates pro-apoptotic and antitumor activities. While detailed mechanistic studies on this specific compound are limited, its mode of action is presumed to follow the established pathway of VEGFR-2 inhibition, leading to the suppression of key survival signaling cascades (PI3K/Akt and MEK/ERK), an altered balance of Bcl-2 family proteins, and the subsequent activation of the caspase cascade, culminating in apoptosis. The experimental protocols and workflows provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel anti-cancer compounds targeting the VEGFR-2 pathway. This information is critical for advancing our understanding of its therapeutic potential and for the development of more effective cancer treatments.

References

Technical Guide: Vegfr-2-IN-41 for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in oncology. This guide provides a technical overview of a compound identified as Vegfr-2-IN-41, a potential inhibitor of VEGFR-2, for application in cancer cell line screening. While a compound specifically designated "this compound" is not extensively characterized in publicly available literature, this document consolidates data on a relevant molecule, herein referred to as Compound 41, a potent aminopyrimidine derivative with demonstrated activity against VEGFR-2.

Compound Profile: Compound 41 (Aminopyrimidine Derivative)

Compound 41 is a dual inhibitor with significant potency against both VEGFR-2 and c-Met, another receptor tyrosine kinase implicated in cancer progression.

Quantitative Data Summary

The inhibitory activity of Compound 41 has been quantified through enzymatic assays, with the half-maximal inhibitory concentration (IC50) values presented below.

| Target | IC50 (nM) |

| VEGFR-2 | 170 |

| c-Met | 210 |

Data sourced from a 2016 study on aminopyrimidine derivatives as dual VEGFR-2 and c-Met inhibitors.[3]

Another report mentions a "compound 41" exhibiting anti-proliferative effects against HUVEC cells with an IC50 of 99.29 ± 0.78 μM.[4] Due to the significant difference in potency and experimental context (enzymatic vs. cell-based assay), it is crucial for researchers to verify the specific molecule being referenced in their studies. This guide will focus on the dual kinase inhibitor profile.

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor.[5] This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[2][6]

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues. This activates a cascade of intracellular signaling pathways crucial for endothelial cell function.

Caption: Generalized VEGFR-2 signaling cascade.

Experimental Protocols

Detailed methodologies for screening compounds like this compound against cancer cell lines are provided below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48-72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[8]

-

Incubate the plate for 1-4 hours at 37°C.[8]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

Similar to the MTT assay, the MTS assay produces a soluble formazan product, eliminating the need for a solubilization step.[7]

-

Protocol:

Experimental Workflow for Cell Line Screening

A typical workflow for evaluating a novel inhibitor against a panel of cancer cell lines is depicted below.

Caption: Standard workflow for IC50 determination.

Conclusion

This compound, represented here by the dual VEGFR-2/c-Met inhibitor Compound 41, presents a promising candidate for further investigation in cancer cell line screening. The provided protocols and workflows offer a foundational approach for researchers to assess its anti-proliferative efficacy across various cancer models. It is imperative to confirm the identity and purity of the test compound and to expand investigations to include mechanism-of-action studies, such as Western blotting for phosphorylated VEGFR-2 and downstream signaling proteins, to fully characterize its cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Vegfr-2-IN-41: A Technical Guide on Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical efficacy of Vegfr-2-IN-41, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes the available quantitative data, details the experimental methodologies used in its initial evaluation, and illustrates the key signaling pathways involved. This compound, also identified as Compound 8 in primary literature, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of VEGFR-2, a key mediator of angiogenesis, and its ability to induce apoptosis in cancer cells.

Core Efficacy Data

The initial preclinical evaluation of this compound has focused on its enzymatic inhibitory activity and its cytotoxic effects on various cancer cell lines. The data presented below is compiled from the primary literature describing its synthesis and initial biological assessment.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target/Cell Line | Result (IC50) |

| Enzymatic Inhibition | VEGFR-2 Kinase | 0.0554 µM |

| Cytotoxicity | HCT-116 (Colon Carcinoma) | 3.94 µM |

| HepG-2 (Hepatocellular Carcinoma) | 3.76 µM | |

| MCF-7 (Breast Cancer) | 4.43 µM |

Mechanism of Action: VEGFR-2 Inhibition and Apoptosis Induction

This compound exerts its anti-tumor activity through a dual mechanism: the direct inhibition of VEGFR-2 and the subsequent induction of apoptosis.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a primary receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound, as a small molecule inhibitor, is designed to compete with ATP for the binding site in the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and the activation of downstream signaling pathways. This disruption of the VEGF/VEGFR-2 axis leads to an anti-angiogenic effect, effectively cutting off the tumor's blood and nutrient supply.

Apoptosis Induction: In addition to its anti-angiogenic properties, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular cascade for this compound is under further investigation, related compounds from the same chemical series have been demonstrated to modulate key apoptotic proteins. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in the balance of apoptotic regulators activates the caspase cascade, with increased levels of executioner caspases like caspase-3, ultimately leading to cell death.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary evaluation of this compound.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of this compound against the VEGFR-2 kinase was determined using a homogenous time-resolved fluorescence (HTRF) assay.

-

Reagents and Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

-

Procedure:

-

The VEGFR-2 enzyme was incubated with varying concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction was initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped by the addition of a detection mixture containing the HTRF reagents.

-

After an incubation period to allow for antibody-antigen binding, the HTRF signal was read on a compatible plate reader.

-

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, was calculated from the dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on the HCT-116, HepG-2, and MCF-7 cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: The respective cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound and incubated for 48-72 hours.

-

Following the incubation period, the MTT reagent was added to each well and incubated for an additional 4 hours, allowing for the formation of formazan crystals by viable cells.

-

The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis (General Protocol for the Compound Series)

The pro-apoptotic effects of compounds in this series were investigated through flow cytometry and western blotting.

-

Cell Cycle Analysis:

-

Cancer cells were treated with the test compound for a specified duration.

-

Cells were harvested, washed, and fixed in cold ethanol.

-

The fixed cells were then treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treated and untreated cells were harvested and washed.

-

Cells were resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and PI.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Western Blotting for Apoptotic Markers:

-

Cell lysates from treated and untreated cells were prepared.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

The separated proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3).

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the action of this compound.

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.

Caption: Proposed mechanism of apoptosis induction by this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Vegfr-2-IN-41: A Technical Whitepaper on a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-41, identified as compound 8 in the primary literature, is a novel N-sulfonylpiperidine derivative that has demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology.[3] The development of small molecule inhibitors targeting this receptor tyrosine kinase is a pivotal strategy in cancer therapy. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, effects on cancer cell lines, and the experimental protocols utilized for its characterization.

Core Data Summary

The inhibitory potency of this compound has been quantified through in vitro assays, demonstrating its efficacy against both the VEGFR-2 enzyme and various cancer cell lines. The key quantitative data are summarized in the tables below.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

| Compound | IC50 (µM) against VEGFR-2 | Reference Compound | IC50 (µM) against VEGFR-2 |

| This compound (Compound 8) | 0.0554[1] | Sorafenib | 0.0416[1] |

Table 2: Anti-proliferative Activity against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Compounds | Cell Line | IC50 (µM) |

| This compound (Compound 8) | HCT-116 (Colorectal Carcinoma) | 3.94[1] | Vinblastine | HCT-116 | 3.21[1] |

| HepG-2 (Hepatocellular Carcinoma) | 3.76[1] | HepG-2 | 7.35[1] | ||

| MCF-7 (Breast Cancer) | 4.43[1] | MCF-7 | 5.83[1] | ||

| Doxorubicin | HCT-116 | 6.74[1] | |||

| HepG-2 | 7.52[1] | ||||

| MCF-7 | 8.19[1] |

Mechanism of Action

This compound exerts its anticancer effects through the direct inhibition of VEGFR-2 kinase activity. This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are all critical processes for angiogenesis.[4][5] Furthermore, studies have shown that this compound induces apoptosis (programmed cell death) and causes cell cycle arrest in cancer cells.[1]

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a complex intracellular signaling cascade. This compound, by inhibiting the kinase activity of the receptor, blocks the phosphorylation events that trigger these downstream pathways.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2. A common method involves a luminescence-based assay.

Protocol:

-

Preparation of Reagents: A 1x Kinase Buffer is prepared from a 5x stock. ATP and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) are thawed. The VEGFR-2 enzyme is diluted to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.

-

Assay Plate Setup: A 96-well plate is used. A master mix containing 5x Kinase Buffer, ATP, and substrate is prepared and dispensed into each well.

-

Inhibitor Addition: The test compound (this compound) is serially diluted to various concentrations and added to the appropriate wells. Control wells receive a diluent solution (e.g., 1x Kinase Buffer with a small percentage of DMSO). "Blank" wells receive 1x Kinase Buffer without the enzyme.

-

Enzyme Addition and Incubation: The diluted VEGFR-2 kinase is added to the "Positive Control" and "Test Inhibitor" wells to initiate the reaction. The plate is incubated at 30°C for a specified time (e.g., 45 minutes).

-

Detection: A kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent measures the amount of ATP remaining in the well; lower ATP levels indicate higher kinase activity. The plate is incubated at room temperature for a short period (e.g., 15 minutes).

-

Data Acquisition: The luminescence of each well is measured using a microplate reader. The "Blank" values are subtracted from all other readings, and the percentage of inhibition is calculated relative to the "Positive Control". The IC50 value is then determined from the dose-response curve.

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

Anti-proliferative (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells.

Protocol:

-

Cell Seeding: Cancer cells (HCT-116, HepG-2, or MCF-7) are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound. Control wells are treated with vehicle (DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound for a specified time. Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.

-

Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI). RNase A is usually included to prevent the staining of RNA.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[1]

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with this compound. After treatment, the cells are harvested and washed with cold PBS.

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells.

-

Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The instrument detects the fluorescence from both FITC and PI.

-

Data Analysis: The data is typically displayed as a dot plot.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

-

Conclusion

This compound is a potent and promising small molecule inhibitor of VEGFR-2 with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. The data presented in this technical guide highlights its potential as a lead compound for the development of novel anti-angiogenic cancer therapies. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic profile in preclinical models.

References

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-41 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-41 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1] Angiogenesis is a critical process in tumor growth and metastasis, making VEGFR-2 an important target for cancer therapy. This compound has demonstrated antitumor activity and can induce apoptosis.[1] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cells and endothelial cells.

Mechanism of Action

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, undergoes dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, survival, and tube formation. This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition of VEGFR-2 activity leads to the suppression of angiogenesis and can induce apoptosis in cancer cells.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Data Presentation

Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (VEGFR-2) | 0.0554 µM | [1] |

Antiproliferative Activity of VEGFR-2 Inhibitors in Various Cancer Cell Lines

The following table summarizes the IC50 values for various VEGFR-2 inhibitors against different cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and estimating starting concentrations for experiments with this compound.

| Cell Line | Cancer Type | VEGFR-2 Inhibitor | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | Compound 23j | 6.4 | [1] |

| MCF-7 | Breast Cancer | Compound 23j | 10.3 | [1] |

| A549 | Lung Cancer | Compound 10b | 6.48 | [2] |

| Caco-2 | Colorectal Cancer | Compound 11 | 12.45 | [2] |

| HCT-116 | Colon Cancer | Pyrimidine derivative 91b | 9.77 | [3] |

| MDA-MB-231 | Breast Cancer | Compound 36a | 3.48 | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

-

Reconstitution: Dissolve this compound powder in anhydrous DMSO to create a stock solution of 10 mM. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Selected cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor concentration well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Matrigel (or other basement membrane extract)

-

96-well plates

-

This compound

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating: Thaw Matrigel on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).

-

Treatment and Seeding: Pre-treat the HUVEC suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes. Seed 1.5 x 10^4 cells per well onto the polymerized Matrigel.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

-

Visualization and Quantification:

-

Visualize the tube formation using a phase-contrast microscope.

-

For quantitative analysis, the cells can be stained with Calcein AM.

-

Capture images and analyze parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Caption: Workflow for the endothelial cell tube formation assay.

Troubleshooting

-

Low solubility of this compound: Ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Sonication may aid in dissolution. The final DMSO concentration in the cell culture medium should typically be below 0.5% to avoid solvent toxicity.

-

High background in assays: Ensure proper washing steps are performed to remove unbound reagents. Optimize antibody or stain concentrations if necessary.

-

Variability in tube formation assay: Matrigel polymerization is temperature-sensitive; ensure it is handled on ice and allowed to polymerize evenly. Use a consistent cell passage number and density.

Conclusion

This compound is a valuable tool for studying the role of VEGFR-2 in angiogenesis and cancer. The protocols provided here offer a framework for investigating its biological effects in a cell culture setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions to obtain reliable and reproducible data.

References

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Vegfr-2-IN-41 in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-41, also identified as Compound 8 in recent literature, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with significant potential in cancer research.[1][2][3][4] As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology.[3] this compound has demonstrated noteworthy anti-proliferative and pro-apoptotic activities in various cancer cell lines in vitro.[3][4]

This document provides a summary of the available data on this compound and outlines detailed protocols for its application in research settings. It is important to note that, to date, no in vivo dosage or animal study data for this compound has been publicly reported. The protocols and data presented herein are based on in vitro studies and general methodologies for similar compounds.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the key in vitro activity data for this compound (Compound 8).[3][4]

| Parameter | Cell Line/Target | Value | Reference |

| VEGFR-2 Inhibition (IC50) | VEGFR-2 Kinase | 0.0554 µM | [3][4] |

| Anti-proliferative Activity (IC50) | HCT-116 (Colon Carcinoma) | 3.94 µM | [3] |

| HepG-2 (Hepatocellular Carcinoma) | 3.76 µM | [3] | |

| MCF-7 (Breast Cancer) | 4.43 µM | [3] |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

This compound (Compound 8)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

96-well white microplates

-

Multimode plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In a 96-well plate, add 5 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer).

-

Add 20 µL of the VEGFR-2 enzyme and substrate solution (pre-mixed in assay buffer).

-

Initiate the kinase reaction by adding 25 µL of ATP solution (at a concentration near the Km for VEGFR-2).

-

Incubate the plate at 30°C for 60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Generalized In Vivo Experimental Workflow

Please note: The following workflow is a general template and should be adapted based on the specific animal model and experimental design once in vivo data for this compound becomes available.

Caption: A generalized workflow for a preclinical in vivo efficacy study.

References

Application Notes and Protocols for Vegfr-2 Inhibitors in HUVEC Tube Formation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1][4][5] Activation of VEGFR-2 on endothelial cells by VEGF binding triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[1][6][7] Consequently, inhibiting the VEGFR-2 signaling pathway is a prime therapeutic strategy for anti-angiogenic drug development.[8]

The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to assess the pro- or anti-angiogenic potential of compounds.[3][9] In this assay, endothelial cells are cultured on a basement membrane extract, where they differentiate and form three-dimensional capillary-like structures.[2][9] This application note provides a detailed protocol for evaluating the inhibitory effect of a generic Vegfr-2 inhibitor on HUVEC tube formation.

Mechanism of Action: VEGFR-2 Signaling in Angiogenesis

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][6] This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][6][7] Small molecule inhibitors of VEGFR-2 typically target the ATP-binding site of the receptor's kinase domain, thereby preventing the phosphorylation cascade and subsequent downstream signaling required for angiogenesis.[8]

Quantitative Data Summary

Due to the lack of publicly available data for "Vegfr-2-IN-41," the following table presents illustrative quantitative data for a generic VEGFR-2 inhibitor in a HUVEC tube formation assay. This data is intended for demonstration purposes only.

| Parameter | Vehicle Control | VEGFR-2 Inhibitor (1 µM) | VEGFR-2 Inhibitor (10 µM) | VEGFR-2 Inhibitor (50 µM) |

| Total Tube Length (µm) | 15,250 ± 850 | 9,870 ± 620 | 4,120 ± 350 | 1,560 ± 210 |

| Number of Branch Points | 125 ± 15 | 78 ± 10 | 32 ± 5 | 8 ± 2 |

| Total Covered Area (%) | 85 ± 5 | 55 ± 7 | 23 ± 4 | 9 ± 3 |

| Inhibition of Tube Formation (%) | 0 | 35.3 | 73.0 | 89.8 |

Experimental Protocol: HUVEC Tube Formation Assay

This protocol outlines the steps to assess the anti-angiogenic effect of a Vegfr-2 inhibitor on HUVEC tube formation.

Materials

-

Primary Human Umbilical Vein Endothelial Cells (HUVECs)[9]

-

Endothelial Cell Growth Medium (e.g., EGM™-2)[3]

-

Basement Membrane Matrix (e.g., Matrigel® or Geltrex™), growth factor reduced[9][10]

-

Vegfr-2 inhibitor of interest

-

Vehicle control (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin/EDTA solution[12]

-

Inverted microscope with imaging software

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Basement Membrane Matrix Coated Plates:

-

Thaw the basement membrane matrix on ice overnight at 4°C.[9][11]

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[11]

-

Using a pre-chilled pipette, add 50 µL of the thawed matrix to each well of the 96-well plate. Ensure even distribution by gently swirling the plate. Avoid introducing air bubbles.[9][11]

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[13]

-

-

HUVEC Culture and Preparation:

-

Culture HUVECs in Endothelial Cell Growth Medium in a T75 flask until they reach 70-80% confluency. Use low-passage cells (passage 2-6) for optimal results.[13][14]

-

On the day of the assay, wash the cells with PBS and detach them using Trypsin/EDTA solution.[12]

-

Neutralize the trypsin and centrifuge the cells at a low speed (e.g., 200 x g for 5 minutes).

-

Resuspend the cell pellet in a serum-free or low-serum basal medium and perform a cell count.

-

Prepare a cell suspension at a concentration of 1-2 x 10^5 cells/mL.

-

-

Cell Seeding and Treatment:

-

Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each well of the pre-coated 96-well plate.[9]

-

Prepare serial dilutions of the Vegfr-2 inhibitor in the same basal medium. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).

-

Add the desired concentrations of the inhibitor and the vehicle control to the respective wells. The final volume in each well should be approximately 200 µL.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary and should be determined empirically; tube formation is often well-established between 6 and 16 hours.[3][9][10]

-

After incubation, carefully remove the medium from the wells without disturbing the delicate tube network.

-

Wash the cells gently with pre-warmed PBS.

-

Add a cell-permeable fluorescent dye, such as Calcein AM (e.g., at 2 µg/mL), to each well and incubate for 30 minutes at 37°C, protected from light.[2][10]

-

Gently remove the dye solution and replace it with fresh, pre-warmed PBS.

-

-

Data Acquisition and Analysis:

-

Visualize the stained tube networks using an inverted fluorescence microscope.

-

Capture several images from different fields for each well.

-

Quantify the extent of tube formation using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Key parameters to measure include total tube length, number of branch points, and the total area covered by the tube network.

-

Calculate the percentage of inhibition for each concentration of the Vegfr-2 inhibitor relative to the vehicle control.

-

Troubleshooting

-

No or Poor Tube Formation in Control Wells: Ensure HUVECs are healthy, at a low passage number, and seeded at the correct density. Verify the integrity and proper polymerization of the basement membrane matrix.

-

High Background Fluorescence: Ensure complete removal of the Calcein AM solution and perform adequate washing steps before imaging.

-

Detachment of the Matrix Gel: Handle the plate gently during media changes and washing steps to avoid disturbing the gel.

By following this detailed protocol, researchers can effectively evaluate the anti-angiogenic properties of Vegfr-2 inhibitors in a robust and reproducible manner.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lonza.picturepark.com [lonza.picturepark.com]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 13. corning.com [corning.com]

- 14. promocell.com [promocell.com]

Application Note: Western Blot Analysis of VEGFR-2 Signaling Pathway Inhibition by Vegfr-2-IN-41

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This activation triggers downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[2][3] Due to its central role in tumor angiogenesis, VEGFR-2 is a key target for anti-cancer drug development.[4]

Vegfr-2-IN-41 is a potent and selective small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By competitively blocking ATP, it prevents the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling.

Principle of the Application

Western blotting is a powerful immunodetection technique used to analyze the expression and phosphorylation status of specific proteins in a sample. This protocol details the use of Western blot to assess the efficacy of this compound in inhibiting VEGF-induced VEGFR-2 activation and downstream signaling in cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). The analysis focuses on quantifying the levels of phosphorylated VEGFR-2 (p-VEGFR-2), as well as key downstream effectors like phosphorylated Akt (p-Akt) and phosphorylated Erk1/2 (p-Erk1/2), relative to their total protein levels and a loading control. A significant reduction in the phosphorylation of these proteins upon treatment with this compound indicates successful target engagement and pathway inhibition.

Visualizations

Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Experimental workflow for Western blot analysis.

Caption: Logical framework of the inhibition experiment.

Experimental Protocols

This protocol is optimized for HUVECs but can be adapted for other endothelial cell lines.

1. Cell Culture and Treatment

-

Cell Seeding: Plate HUVECs in 6-well plates at a density that will achieve 80-90% confluency on the day of the experiment. Culture in complete endothelial growth medium (EGM-2).

-

Serum Starvation: Once cells reach the desired confluency, replace the complete medium with a basal medium (e.g., EBM-2) containing 0.5% Fetal Bovine Serum (FBS). Incubate for 4-6 hours to reduce basal receptor activation.

-

Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the inhibitor to the desired final concentrations (e.g., 1, 10, 100 nM) in fresh basal medium. Add the inhibitor-containing medium to the appropriate wells and incubate for 1-2 hours at 37°C. Include a "vehicle control" well treated with an equivalent concentration of DMSO.

-

VEGF Stimulation: Prepare a solution of recombinant human VEGF-A (e.g., 20 ng/mL final concentration) in basal medium. Add the VEGF solution to all wells except the "unstimulated control" well. Incubate for 10-15 minutes at 37°C. This short stimulation time is optimal for observing peak phosphorylation of receptors and kinases.

-

Experiment Termination: Immediately after stimulation, place the plate on ice and aspirate the medium. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

2. Protein Extraction (Cell Lysis)

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer’s instructions.

-

Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.

-

Prepare aliquots for SDS-PAGE by mixing the calculated volume of lysate with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.

4. SDS-PAGE and Protein Transfer

-

Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.[5] Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[5][6] Ensure the membrane is activated with methanol before use.

5. Immunoblotting

-

Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST).[5] Note: Use BSA for blocking when probing for phosphoproteins to reduce background.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Recommended Primary Antibodies:

-

Phospho-VEGFR-2 (Tyr1175)

-

Total VEGFR-2

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Total p44/42 MAPK (Erk1/2)

-

β-Actin or GAPDH (Loading Control)

-

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[5]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

-

Signal Development: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.

-

Image Acquisition: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager).[7]

-

Stripping and Re-probing: To analyze total protein levels on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer. After stripping, re-block the membrane and probe with the antibody for the total form of the protein or the loading control.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each phosphoprotein band to its corresponding total protein band. Further, normalize these ratios to the loading control to correct for any loading inaccuracies.

Data Presentation

Quantitative data from the densitometry analysis should be presented in a clear, tabular format to facilitate comparison between different treatment conditions.

Table 1: Densitometric Analysis of VEGFR-2 Pathway Proteins

| Treatment Group | p-VEGFR-2 / Total VEGFR-2 (Relative Fold Change) | p-Akt / Total Akt (Relative Fold Change) | p-Erk1/2 / Total Erk1/2 (Relative Fold Change) |

| Control (Unstimulated) | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.3 ± 0.04 |

| VEGF (20 ng/mL) | 1.0 ± 0.00 | 1.0 ± 0.00 | 1.0 ± 0.00 |

| VEGF + this compound (1 nM) | 0.6 ± 0.07 | 0.7 ± 0.08 | 0.6 ± 0.06 |

| VEGF + this compound (10 nM) | 0.2 ± 0.03 | 0.3 ± 0.04 | 0.2 ± 0.03 |

| VEGF + this compound (100 nM) | 0.05 ± 0.01 | 0.1 ± 0.02 | 0.08 ± 0.01 |

Data are represented as mean ± standard deviation (n=3). Values are normalized to the VEGF-stimulated group, which is set to 1.0.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 6. nacalai.com [nacalai.com]

- 7. bio-rad.com [bio-rad.com]

Application Notes and Protocols for In Vivo Evaluation of Vegfr-2-IN-41

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Vegfr-2-IN-41, a novel VEGFR-2 inhibitor. The protocols outlined below are designed to assess the anti-angiogenic and anti-tumor efficacy of this compound in preclinical models.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for cancer therapy.[1][2] this compound is a small molecule inhibitor designed to block the ATP binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its activation and downstream signaling.[2][3] The following protocols describe in vivo methodologies to validate the efficacy of this compound.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][5] This activation initiates multiple downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][4][6] Key pathways include the PLCγ-PKC-MAPK/ERK pathway, which drives cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[4][6][7] By inhibiting VEGFR-2, this compound is expected to abrogate these signaling events, leading to the suppression of angiogenesis and tumor growth.

In Vivo Experimental Protocols

The following are detailed protocols for assessing the in vivo efficacy of this compound. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Protocol 1: Human Tumor Xenograft Model

This protocol is designed to evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

1. Cell Culture and Animal Model:

- Select a human cancer cell line known to express high levels of VEGF, such as A549 (non-small cell lung cancer) or HT-29 (colon cancer).

- Culture the cells in appropriate media and conditions.

- Use 6-8 week old female athymic nude mice.

2. Tumor Implantation:

- Harvest cancer cells during their logarithmic growth phase.

- Resuspend the cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.

- Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Treatment Regimen:

- Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

- Treatment Groups:

- Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

- Group 2: this compound (Dose 1, e.g., 25 mg/kg).

- Group 3: this compound (Dose 2, e.g., 50 mg/kg).

- Group 4: Positive control (e.g., another known VEGFR-2 inhibitor like Sunitinib).

- Administer the treatments daily via oral gavage for 21 consecutive days.

4. Data Collection and Analysis:

- Measure tumor volume and body weight every 2-3 days.

- At the end of the study, euthanize the mice and excise the tumors.

- Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).

- Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Table 1: Representative Data from Xenograft Study

| Treatment Group | Average Tumor Volume (Day 21, mm³) | Average Tumor Weight (g) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1250 ± 150 | 1.3 ± 0.2 | - |

| This compound (25 mg/kg) | 650 ± 90 | 0.7 ± 0.1 | 48% |

| This compound (50 mg/kg) | 350 ± 60 | 0.4 ± 0.08 | 72% |

| Positive Control | 400 ± 75 | 0.45 ± 0.1 | 68% |

Protocol 2: Matrigel Plug Angiogenesis Assay